molecular formula C9H11NO3 B8568604 2-Hydroxymethyl-6-methyl-isonicotinic acid methyl ester

2-Hydroxymethyl-6-methyl-isonicotinic acid methyl ester

Cat. No. B8568604
M. Wt: 181.19 g/mol
InChI Key: AXSJUNJCDXDWCE-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring mixture of 51.6 mg (0.283 mmol) of methyl 2-(hydroxymethyl)-6-methylisonicotinate in 1.6 mL of CCl4, 1.6 mL of CH3CN, and 2.4 mL of H2O was added 348 mg (1.63 mmol) of NaIO4, and 8.8 mg (0.0424 mmol) of RuCl3.(H2O)n. After 2 h, 6 mg of RuCl3.(H2O)n was added, and after 2.5 h the mixture was filtered through Celite twice with EtOAc and MeOH. The solution was concentrated and then reconcentrated with MeOH (2×) to remove H2O. Crude 4-(methoxycarbonyl)-6-methylpicolinic acid was used in the next reaction without further purification.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
348 mg
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3
Quantity
8.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3
Quantity
6 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:6]([O:8][CH3:9])=[O:7].[OH2:14]>C(Cl)(Cl)(Cl)Cl.CC#N>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[C:11]([CH3:13])[N:12]=[C:3]([C:2]([OH:14])=[O:1])[CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
51.6 mg
Type
reactant
Smiles
OCC=1C=C(C(=O)OC)C=C(N1)C
Name
Quantity
2.4 mL
Type
reactant
Smiles
O
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
1.6 mL
Type
solvent
Smiles
CC#N
Step Two
Name
NaIO4
Quantity
348 mg
Type
reactant
Smiles
Name
RuCl3
Quantity
8.8 mg
Type
reactant
Smiles
Step Three
Name
RuCl3
Quantity
6 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(H2O)n was added
FILTRATION
Type
FILTRATION
Details
after 2.5 h the mixture was filtered through Celite twice with EtOAc and MeOH
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove H2O
CUSTOM
Type
CUSTOM
Details
Crude 4-(methoxycarbonyl)-6-methylpicolinic acid was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C1=CC(=NC(=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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